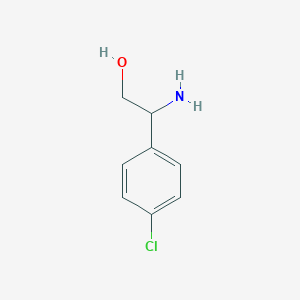

2-Amino-2-(4-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASJZNNGLIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564731 | |

| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-64-4 | |

| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-amino-2-(4-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (R)-2-amino-2-(4-chlorophenyl)ethanol in Chiral Synthesis

(R)-2-amino-2-(4-chlorophenyl)ethanol, also known as (R)-4-chlorophenylglycinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group, makes it a valuable chiral building block for the asymmetric synthesis of a variety of biologically active molecules. The precise three-dimensional arrangement of these functional groups is often critical for the efficacy and selectivity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core physical properties of (R)-2-amino-2-(4-chlorophenyl)ethanol, offering a foundational dataset for researchers and developers working with this key chiral intermediate.

Chemical Identity and Molecular Structure

A clear understanding of the fundamental identifiers and structural representation of a compound is paramount for any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)ethanol | [1] |

| Synonyms | (R)-4-chlorophenylglycinol, (R)-b-Amino-4-chloro-benzeneethanol | |

| CAS Number | 1067658-27-8 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| InChI Key | AJASJZNNGLIKBY-QMMMGPOBSA-N | [1] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--N)Cl | [1] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various experimental and process conditions. This section details the key physicochemical parameters of (R)-2-amino-2-(4-chlorophenyl)ethanol.

Melting Point

Boiling Point

Given its molecular weight and functional groups, (R)-2-amino-2-(4-chlorophenyl)ethanol is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. Precise experimental data is not currently available in the public domain.

Solubility Profile

The solubility of (R)-2-amino-2-(4-chlorophenyl)ethanol is a crucial parameter for its use in synthesis, purification, and formulation. Due to the presence of both polar (amino and hydroxyl) and non-polar (chlorophenyl) groups, it is expected to exhibit solubility in a range of solvents. The hydrochloride salt of the related 2-amino-1-(4-chlorophenyl)ethanol is noted to be soluble in water.[2] Generally, chiral amino alcohols show varying degrees of solubility in organic solvents, a property that is exploited in their synthesis and purification.

A qualitative assessment of solubility in common laboratory solvents is essential for practical applications.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the hydrophobic chlorophenyl ring limits extensive solubility. |

| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate both the polar functional groups and the aromatic ring. |

| Dichloromethane | Soluble | A polar aprotic solvent that can interact favorably with the molecule. |

| Toluene | Sparingly soluble | The non-polar nature of toluene makes it a less effective solvent for the polar functional groups. |

| Hexane | Insoluble | A non-polar solvent that is unlikely to effectively solvate the polar amino alcohol. |

Optical Activity: The Signature of Chirality

As a chiral molecule, (R)-2-amino-2-(4-chlorophenyl)ethanol rotates the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric identity and purity of the compound. The sign of the rotation (+) or (-) for a specific enantiomer must be determined experimentally. While a specific value for the title compound is not available in the provided search results, the absolute configuration can be assigned by comparing the sign of the optical rotation with literature data for analogous compounds.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic data provides unambiguous confirmation of the chemical structure and is indispensable for quality control. While specific spectra for (R)-2-amino-2-(4-chlorophenyl)ethanol are not directly provided in the search results, typical spectral characteristics can be inferred based on its structure. ChemicalBook is a potential source for these spectra.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:

-

Aromatic protons: A set of doublets in the aromatic region (~7.2-7.4 ppm) corresponding to the four protons on the 4-chlorophenyl ring.

-

Methine proton (-CH(NH₂)-): A multiplet, likely a triplet or doublet of doublets, in the region of 3.5-4.5 ppm.

-

Methylene protons (-CH₂OH): Two diastereotopic protons that will likely appear as a multiplet or two separate signals in the region of 3.5-4.0 ppm.

-

Amine and Hydroxyl protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts (in ppm) would be:

-

Aromatic carbons: Four signals in the aromatic region (~125-145 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.

-

Methine carbon (-CH(NH₂)-): A signal in the range of 50-65 ppm.

-

Methylene carbon (-CH₂OH): A signal in the range of 60-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.

-

C-H stretching (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Peaks around 1600 cm⁻¹.

-

C-O stretching: A strong band in the region of 1000-1200 cm⁻¹.

-

C-N stretching: A band in the region of 1000-1200 cm⁻¹.

-

C-Cl stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₈H₁₀ClNO would be observed at m/z = 171 (for ³⁵Cl) and 173 (for ³⁷Cl) with an approximate ratio of 3:1. Common fragmentation pathways would involve the loss of small molecules such as H₂O, NH₃, or cleavage of the C-C bond between the chiral center and the hydroxymethyl group.

Experimental Methodologies for Physical Property Determination

The following section outlines standardized protocols for the experimental determination of the key physical properties discussed.

Workflow for Physical Property Characterization

Caption: A logical workflow for the synthesis, purification, and subsequent physical property characterization of (R)-2-amino-2-(4-chlorophenyl)ethanol.

Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline (R)-2-amino-2-(4-chlorophenyl)ethanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (e.g., < 1 °C) is indicative of high purity.

Protocol for Qualitative Solubility Assessment

-

Sample Preparation: Approximately 10-20 mg of (R)-2-amino-2-(4-chlorophenyl)ethanol is placed into a series of small test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, toluene, hexane) is added.

-

Observation: The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Classification: The solubility is visually assessed and classified as soluble (forms a clear solution), sparingly soluble (partially dissolves or forms a cloudy suspension), or insoluble (no apparent dissolution).

Protocol for Specific Rotation Measurement

-

Solution Preparation: A precise mass of (R)-2-amino-2-(4-chlorophenyl)ethanol is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to create a solution of known concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Safety and Handling

While a specific safety data sheet (SDS) for (R)-2-amino-2-(4-chlorophenyl)ethanol was not found in the search results, general precautions for handling chiral amino alcohols should be followed. These compounds are typically eye and skin irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt of the related 2-amino-1-(4-chlorophenyl)ethanol, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This technical guide provides a consolidated overview of the key physical properties of (R)-2-amino-2-(4-chlorophenyl)ethanol, a vital chiral building block in modern organic synthesis. While some experimental data remains to be definitively established in publicly accessible literature, the provided information on its chemical identity, expected physicochemical properties, spectroscopic characteristics, and standardized experimental protocols offers a valuable resource for researchers and developers. Accurate and thorough characterization of this compound is a critical step in ensuring the quality, reproducibility, and success of complex synthetic endeavors.

References

2-Amino-2-(4-chlorophenyl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-2-(4-chlorophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. It details its chemical and physical properties, outlines synthetic and analytical methodologies, and discusses its applications and safety considerations.

Core Compound Identification

Chemical Identity: this compound is a chiral amino alcohol. Its structure consists of a chlorophenyl group attached to a carbon atom that also bears an amino group and a hydroxymethyl group.

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 179811-64-4 .[1]

Molecular Formula: C₈H₁₀ClNO

Molecular Weight: The molecular weight of this compound is approximately 171.62 g/mol .[1]

Chemical Structure:

References

Spectroscopic Characterization of 2-Amino-2-(4-chlorophenyl)ethanol

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol derivative. Its structural motif is found in various biologically active molecules and serves as a crucial building block in the synthesis of pharmaceuticals.[1] Accurate and comprehensive characterization of such intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and drug development professionals.

The structural elucidation of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming its structure.

This guide will explain the rationale behind using each technique, present the expected data based on available literature and spectral databases, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features of this compound (Molecular Formula: C₈H₁₀ClNO, Molecular Weight: 171.62 g/mol [4]) are a 4-substituted chlorophenyl ring, a chiral methine carbon bonded to an amino group, and a primary alcohol.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Expertise & Rationale: Proton NMR (¹H NMR) is the cornerstone for elucidating the structure of organic molecules. For this compound, it allows us to:

-

Confirm the substitution pattern of the aromatic ring. The p-substitution results in a characteristic AA'BB' system, appearing as two distinct doublets.

-

Identify and distinguish the aliphatic protons on the ethanol backbone (C7-H and C8-H₂). Their chemical shifts and coupling patterns reveal their connectivity.

-

Observe the labile protons of the amino (NH₂) and hydroxyl (OH) groups, which often appear as broad singlets and can be confirmed by D₂O exchange.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for this compound, typically recorded in a solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H2, H6) | ~ 7.35 | Doublet | 2H |

| Ar-H (H3, H5) | ~ 7.28 | Doublet | 2H |

| C7-H (methine) | ~ 4.0 - 4.2 | Doublet of Doublets (dd) | 1H |

| C8-H₂ (methylene) | ~ 3.4 - 3.6 | Multiplet (m) | 2H |

| -NH₂ | Variable (e.g., ~ 2.0) | Broad Singlet | 2H |

| -OH | Variable (e.g., ~ 4.5) | Broad Singlet | 1H |

Note: Data is inferred from typical values for similar structural motifs.[5][6]

Interpretation of the Spectrum

-

Aromatic Region: The two doublets around 7.3 ppm are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing chlorine atom (H3, H5) are expected to be slightly upfield from the protons ortho to the aminoethanol group (H2, H6).

-

Aliphatic Region: The methine proton (C7-H) is coupled to the adjacent methylene protons (C8-H₂), resulting in a doublet of doublets. The methylene protons are diastereotopic due to the adjacent chiral center (C7) and will likely appear as a more complex multiplet, coupled to the C7-H proton.

-

Labile Protons: The NH₂ and OH protons have chemical shifts that are highly dependent on concentration, temperature, and solvent. They typically do not show coupling and can be identified by adding a drop of D₂O to the NMR tube, which causes their signals to disappear.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. It is crucial for:

-

Confirming the total number of unique carbon atoms in the molecule.

-

Identifying the chemical environment of each carbon. The large chemical shift range allows for clear distinction between sp² (aromatic) and sp³ (aliphatic) carbons.

-

Pinpointing the carbon atoms directly attached to electronegative atoms like chlorine, oxygen, and nitrogen.

Predicted ¹³C NMR Data

The table below lists the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ar-C-Cl) | ~ 131 - 133 |

| C1 (Ar-C-C7) | ~ 142 - 144 |

| C2, C6 (Ar-CH) | ~ 128 - 129 |

| C3, C5 (Ar-CH) | ~ 127 - 128 |

| C7 (methine, CH-N) | ~ 58 - 60 |

| C8 (methylene, CH₂-O) | ~ 65 - 67 |

Note: Shifts are estimated based on established values for similar structures.[7][8]

Interpretation of the Spectrum

-

Aromatic Carbons: Four signals are expected in the aromatic region (120-145 ppm). The carbon bearing the chlorine (C4) and the carbon attached to the ethanol side chain (C1) are quaternary and will typically have lower intensities. The two signals for the protonated aromatic carbons (C2/C6 and C3/C5) will be more intense.

-

Aliphatic Carbons: Two signals are expected in the aliphatic region (50-70 ppm). The methine carbon (C7) bonded to the nitrogen will appear around 58-60 ppm, while the methylene carbon (C8) bonded to the hydroxyl group will be further downfield around 65-67 ppm due to the strong deshielding effect of oxygen.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying functional groups. For this molecule, it is used to confirm the presence of the hydroxyl (-OH), amino (-NH₂), aromatic (C=C), and chloro-aromatic (C-Cl) groups, which each have characteristic absorption frequencies.

Characteristic IR Absorptions

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (Medium, two bands) | Stretching |

| C-H (Aromatic) | 3000 - 3100 (Sharp) | Stretching |

| C-H (Aliphatic) | 2850 - 3000 (Medium) | Stretching |

| C=C (Aromatic) | 1450 - 1600 (Medium to weak) | Ring Stretching |

| C-O (Alcohol) | 1050 - 1200 (Strong) | Stretching |

| C-Cl (Aryl) | 1000 - 1100 (Strong) | Stretching |

Note: Frequencies are based on standard IR correlation tables and data for similar compounds.[9][10]

Interpretation of the Spectrum

A broad band in the 3200-3600 cm⁻¹ region confirms the O-H stretch, indicative of hydrogen bonding. Overlapping this, two sharper peaks characteristic of the primary amine N-H symmetric and asymmetric stretches should be visible. The region just above 3000 cm⁻¹ will show sharp C-H aromatic stretches, while the region just below will show aliphatic C-H stretches. Strong absorptions in the fingerprint region, particularly around 1050-1200 cm⁻¹ and 1000-1100 cm⁻¹, will confirm the C-O and C-Cl bonds, respectively.

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: ATR is preferred for its simplicity and minimal sample preparation.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the protonated molecule ([M+H]⁺), confirming the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a highly confident confirmation of the presence of a single chlorine atom in the molecule.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Expected Isotopic Pattern |

| [M+H]⁺ (C₈H₁₁³⁵ClNO)⁺ | 172.0524 | M+H peak |

| [M+H]⁺ (C₈H₁₁³⁷ClNO)⁺ | 174.0494 | M+2 peak (~33% of M+H) |

| [M+H-H₂O]⁺ | 154.0418 | Loss of water |

| [C₇H₇³⁵Cl]⁺ | 126.0231 | Chlorotropylium ion |

Note: m/z values are for the monoisotopic masses calculated from the molecular formula C₈H₁₀ClNO.[4]

Fragmentation Pathway

Caption: A simplified potential fragmentation pathway for this compound under ESI-MS/MS.

Experimental Protocol: MS Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup:

-

Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode (ESI+).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and confirm the characteristic 3:1 isotopic pattern for the M+H and M+2 peaks, confirming the presence of one chlorine atom.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in integrating data from multiple techniques to build a self-validating system for structural confirmation.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. lcms.cz [lcms.cz]

- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 4. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. minio.scielo.br [minio.scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorophenyl Substituted Amino Alcohols

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 4-chlorophenyl substituted amino alcohols, a class of compounds of significant interest in medicinal chemistry and drug development.[1] As a senior application scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in the field. We will delve into the nuances of spectral interpretation, including chemical shifts, spin-spin coupling, and the impact of stereochemistry on the NMR spectrum. This guide is designed to be a self-validating resource, grounded in authoritative references and field-proven insights.

Introduction: The Significance of 4-Chlorophenyl Substituted Amino Alcohols and the Power of ¹H NMR

4-Chlorophenyl substituted amino alcohols are crucial structural motifs found in a wide array of pharmaceuticals and biologically active molecules.[1][2][3] Their synthesis and structural verification are paramount in the drug discovery pipeline. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out as an unparalleled tool for the unambiguous structural elucidation of these molecules in solution.[4] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of chiral centers.[5][6][7][8] This guide will equip you with the expertise to confidently interpret the ¹H NMR spectra of this important class of compounds.

Fundamental Principles: Interpreting the ¹H NMR Spectrum

A deep understanding of the ¹H NMR spectrum of 4-chlorophenyl substituted amino alcohols requires a solid grasp of several key concepts: chemical shift, spin-spin coupling, and the influence of molecular chirality.

Chemical Shift (δ): The Electronic Environment of Protons

The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms and functional groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[9]

-

Aromatic Protons (4-Chlorophenyl Group): The protons on the 4-chlorophenyl ring typically appear in the range of δ 7.0-7.5 ppm . The electron-withdrawing nature of the chlorine atom and the aromatic ring current both contribute to this downfield shift.[10][11][12] The substitution pattern creates an AA'BB' spin system, which often manifests as two distinct doublets, each integrating to two protons.

-

Methine Proton (CH-OH/NH₂): The proton on the carbon bearing the hydroxyl or amino group is deshielded by these electronegative groups and typically resonates in the range of δ 3.5-5.0 ppm . Its exact chemical shift is sensitive to the nature of the substituents and solvent.

-

Methylene Protons (CH₂): The protons of a methylene group adjacent to the chiral center are often diastereotopic and will be discussed in detail later. Their chemical shifts can vary significantly depending on the surrounding groups but generally fall within δ 2.5-4.0 ppm .

-

Labile Protons (OH and NH₂): The chemical shifts of hydroxyl and amino protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13][14][15] They can appear over a wide range, typically from δ 1-5 ppm , and their signals are often broad.[13][14][15]

Spin-Spin Coupling (J): Unraveling Connectivity

Spin-spin coupling, or J-coupling, provides information about the number of neighboring protons, allowing for the determination of atomic connectivity.[16][17][18] The splitting pattern of a signal follows the n+1 rule, where n is the number of equivalent neighboring protons.[18]

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons is known as vicinal coupling. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[19] For the amino alcohol backbone, typical ³J values range from 3 to 10 Hz.

-

Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon is called geminal coupling. This is particularly relevant for diastereotopic methylene protons.[20]

The Impact of Chirality: Diastereotopicity

The presence of a chiral center in 4-chlorophenyl substituted amino alcohols renders the two protons of an adjacent methylene group (CH₂) chemically non-equivalent.[21][22][23] These protons are termed diastereotopic and will have different chemical shifts and couple with each other.[24][25]

-

NMR Signature of Diastereotopic Protons: Instead of a simple triplet or quartet, diastereotopic protons will appear as a more complex multiplet, often an "AB quartet," where each proton gives rise to a doublet of doublets if coupled to a single adjacent proton.[24] Recognizing this pattern is a key indicator of a chiral center in the molecule.

A Practical Guide to Spectral Analysis

Let's walk through a systematic approach to analyzing the ¹H NMR spectrum of a hypothetical 4-chlorophenyl substituted amino alcohol.

Experimental Protocol: Sample Preparation

For optimal results, follow this validated protocol:

-

Sample Dissolution: Dissolve approximately 5-10 mg of the amino alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Choice of Solvent:

-

D₂O Exchange: To definitively identify OH and NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the labile protons will disappear or significantly decrease in intensity due to exchange with deuterium.[27]

Diagram: ¹H NMR Analysis Workflow

References

- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06093A [pubs.rsc.org]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]

- 11. 4-CHLOROPHENYL BENZOATE(2005-08-5) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Chlorophenol(106-48-9) 1H NMR spectrum [chemicalbook.com]

- 13. reddit.com [reddit.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Spin-Spin Coupling [quimicaorganica.org]

- 17. J-coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. One moment, please... [chemistrysteps.com]

- 26. reddit.com [reddit.com]

- 27. reddit.com [reddit.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Halogenated Amino Alcohols

Foreword

In the landscape of modern pharmaceutical development and chemical synthesis, halogenated amino alcohols represent a class of molecules with profound significance. Their structural motifs are cornerstones in a variety of active pharmaceutical ingredients (APIs), functioning as chiral building blocks and key intermediates. The precise and accurate analysis of these compounds is not merely an academic exercise; it is a critical requirement for ensuring drug quality, safety, and efficacy.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the definitive analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3][4]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond introductory principles to provide a deep, field-tested perspective on the mass spectrometric analysis of halogenated amino alcohols. We will explore the causal relationships behind methodological choices, establish self-validating analytical systems, and ground our discussion in the authoritative principles of the science.

The Analytical Challenge: Understanding the Molecule

Halogenated amino alcohols are defined by a unique combination of functional groups that dictate their behavior in a mass spectrometer:

-

The Amino Group: A basic site that is readily protonated, making it ideal for positive-mode electrospray ionization.

-

The Alcohol Group: A polar moiety that enhances solubility in common LC-MS mobile phases but can also participate in fragmentation through water loss.[5]

-

The Halogen Atom (F, Cl, Br, I): The most influential feature for mass spectrometric identification. The presence and type of halogen dramatically affect the isotopic pattern and fragmentation pathways.

The primary analytical goal is often twofold: unambiguous identification and precise quantification . Achieving this requires a holistic approach, from sample preparation to final data interpretation.

Method Development: A Logic-Driven Workflow

A robust analytical method is not a matter of chance, but of deliberate, logical choices. The workflow for analyzing halogenated amino alcohols can be systematically constructed.

The Foundational Choice: LC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for amino alcohol analysis, it typically requires a derivatization step to increase volatility and thermal stability.[6][7][8][9] This introduces additional complexity and potential for analytical variability. Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice for this compound class as it directly analyzes these polar, non-volatile molecules in their native state, streamlining the process and reducing opportunities for error.[1][10]

Ionization Source Selection: The "Why" Behind the Choice

The transition from the liquid phase to gas-phase ions is the most critical step. For halogenated amino alcohols, the choice of ionization source is paramount.

-

Electrospray Ionization (ESI): This is the gold standard for this application. ESI is a "soft" ionization technique that generates minimal in-source fragmentation, preserving the crucial molecular ion.[11] The basic amino group is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to a strong signal for the protonated molecule, [M+H]⁺. This makes ESI the most sensitive and reliable method for generating the primary ion of interest.

-

Atmospheric Pressure Chemical Ionization (APCI): While a powerful technique for less polar compounds, APCI is generally less suitable for halogenated amino alcohols. The higher energy nature of APCI can lead to premature fragmentation, potentially losing the molecular ion information that is vital for initial identification.

The Verdict: Positive-ion ESI is the recommended approach. It directly leverages the inherent chemical nature of the amino group to produce a strong and stable molecular ion, which is the gateway to all subsequent structural and quantitative analysis.

The Power of Isotopic Patterns: A Self-Validating System

The presence of chlorine or bromine provides an unmistakable signature in the mass spectrum, acting as a built-in confirmation of identity. This is due to their unique natural isotopic abundances.

| Halogen | Isotope | Natural Abundance (%) | Resulting Peak Pattern (M+ vs. M+2) |

| Chlorine | ³⁵Cl | ~75% | ~3:1 |

| ³⁷Cl | ~25% | ||

| Bromine | ⁷⁹Br | ~50% | ~1:1 |

| ⁸¹Br | ~50% |

Table 1: Isotopic Abundances of Common Halogens.[12]

Trustworthiness through Observation: If a suspected monochlorinated compound does not exhibit a 3:1 ratio for its M and M+2 peaks, it is definitively not that compound.[12][13] Likewise, a 1:1 ratio is a powerful indicator for the presence of a single bromine atom.[12][14] This principle extends to multi-halogenated species, which display even more complex and highly characteristic patterns.[13][14][15] For instance, a compound with two chlorine atoms will show M, M+2, and M+4 peaks in a 9:6:1 ratio.[13] This isotopic fidelity is a cornerstone of a self-validating method.

Deciphering Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation

While the molecular ion confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to elucidate the structure. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

General Fragmentation Pathways

For halogenated amino alcohols, fragmentation is not random. It follows predictable chemical principles, primarily occurring at the bonds adjacent to the functional groups (the amino and hydroxyl groups).[16] This is known as alpha-cleavage.

Diagram: General MS/MS Fragmentation Workflow

References

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. High resolution capillary gas chromatography and gas chromatography–mass spectrometry of protein and non-protein amino acids, amino alcohols, and hydroxycarboxylic acids as their tert-butyldimethylsilyl derivatives | Semantic Scholar [semanticscholar.org]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 10. longdom.org [longdom.org]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. whitman.edu [whitman.edu]

A Technical Guide to 2-Amino-2-(4-chlorophenyl)ethanol: Synthesis, Analysis, and Applications

Introduction

2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a stereogenic center and a chemically reactive chlorophenyl group, makes it a valuable precursor for the synthesis of complex, biologically active molecules.[1] This compound and its derivatives are particularly significant in the development of therapeutic agents targeting the central nervous system.[2][3] This guide provides an in-depth examination of its chemical identity, synthesis, pharmacological significance, and the analytical methodologies required for its characterization, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research and development. This compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-, which often exhibit distinct biological activities.

Nomenclature and Synonyms

The formal IUPAC name for the compound is 2-amino-2-(4-chlorophenyl)ethan-1-ol .[4] Depending on the stereochemistry, the specific enantiomers are designated as (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and (2S)-2-amino-2-(4-chlorophenyl)ethan-1-ol.[5][6]

Common synonyms and identifiers include:

-

(R)-beta-Amino-4-chloro-benzeneethanol[5]

-

2-(4-chlorophenyl)-D-glycinol[5]

-

(S)-1-(4-chlorophenyl)-2-hydroxyethylamine[6]

-

CAS Number (Racemic): 179811-64-4[7]

-

CAS Number ((R)-enantiomer): 1067658-27-8[5]

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are crucial for designing synthetic routes, developing analytical methods, and formulating drug products.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | PubChem[5] |

| Molecular Weight | 171.62 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline powder | ChemBK[6] |

| Melting Point | ~149-151 °C ((S)-enantiomer) | ChemBK[6] |

| Solubility | Readily soluble in water, less soluble in organic solvents | ChemBK[6] |

| InChIKey | AJASJZNNGLIKBY-UHFFFAOYSA-N (Racemic) | PubChem |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is critical, as the biological activity of chiral drugs often resides in a single enantiomer. The most common and efficient method is the asymmetric reduction of a prochiral ketone precursor.

Synthetic Workflow: Asymmetric Reduction

The primary route involves the reduction of an α-amino ketone. This transformation is typically achieved using a chiral catalyst or a biocatalyst to ensure high enantioselectivity. The causality behind this choice is the need to control the formation of the stereocenter at the carbon bearing the hydroxyl group.

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Biocatalytic Reduction

This protocol describes a representative method using a whole-cell biocatalyst, which is favored for its high selectivity and environmentally benign conditions. This self-validating system relies on the inherent stereospecificity of the enzyme to produce a single enantiomer.

Objective: To synthesize (S)-2-Amino-2-(4-chlorophenyl)ethanol from 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.

Materials:

-

2-amino-1-(4-chlorophenyl)ethanone hydrochloride (substrate)

-

Whole-cell ketoreductase (e.g., from Lactobacillus reuteri)

-

Glucose (co-factor regeneration)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Biocatalyst Preparation: Cultivate the ketoreductase-expressing microorganism under optimal conditions and harvest the cells via centrifugation.

-

Reaction Setup: In a temperature-controlled reactor, suspend the harvested cells in a phosphate buffer.

-

Substrate Addition: Add glucose, followed by the slow addition of the 2-amino-1-(4-chlorophenyl)ethanone substrate. The slow addition prevents substrate inhibition of the enzyme.

-

Bioreduction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress using chiral HPLC.

-

Workup and Extraction: Once the conversion is complete, separate the cells by centrifugation. Extract the aqueous supernatant with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)ethanol.[9]

Pharmacology and Mechanism of Action

The (S)-enantiomer of this compound is known to act as a gastrointestinal modulator and a dopamine receptor antagonist.[6] This activity is central to its therapeutic applications.

Dopamine D2 Receptor Antagonism

The primary mechanism of action involves the blockade of dopamine D2 receptors in the central nervous system and the gastrointestinal tract. Dopamine receptor antagonists are a class of depressant drugs that lower neurotransmission levels.[10] By inhibiting the binding of dopamine, the compound modulates downstream signaling pathways, leading to effects such as increased gastric motility and antiemetic action.[6] This makes it effective for treating indigestion, heartburn, and vomiting.[6]

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Applications in Drug Discovery

2-Amino-1-(4-chlorophenyl)ethanol and its hydrochloride salt are versatile intermediates in pharmaceutical development.[2][11] Its utility extends beyond gastrointestinal agents to the synthesis of drugs targeting neurological disorders.[2][3]

-

Chiral Building Block: It serves as a key starting material for synthesizing more complex molecules where stereochemistry is crucial for efficacy and safety.[1]

-

Neurological Drug Development: The core structure is utilized in research programs targeting neurotransmitter activity and mechanisms within the central nervous system.[2][3]

-

Agrochemicals: The compound's structural motifs have also found applications in the production of certain agrochemicals and specialty chemicals.[2]

Analytical Methodologies

Robust analytical methods are required to ensure the purity, identity, and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a self-validating system for quantifying the enantiomeric ratio, which is a critical quality attribute.

Objective: To determine the enantiomeric excess (e.e.) of a synthesized batch of this compound.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralcel OD-H or similar)

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) mixture. The ratio must be optimized (e.g., 80:20:0.1 v/v/v).

-

Sample dissolved in mobile phase

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a standard of the racemic mixture to identify the retention times of both the (R)- and (S)-enantiomers.

-

Injection: Inject 10 µL of the racemic standard onto the column and record the chromatogram.

-

Analysis: Inject 10 µL of the synthesized sample.

-

Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Calculation: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the standard. Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the major and minor enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

System Suitability: The resolution between the two enantiomer peaks in the racemic standard should be greater than 1.5 to ensure accurate quantification.

Safety and Handling

This compound may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a cornerstone intermediate for the pharmaceutical industry, valued for its specific stereochemical and functional group arrangement. Its role as a dopamine receptor antagonist highlights its direct therapeutic potential, while its utility as a chiral building block enables the development of novel drugs for complex conditions, particularly neurological disorders. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for leveraging its full potential in research and drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 179811-64-4 | this compound - AiFChem [aifchem.com]

- 5. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 179811-64-4 [sigmaaldrich.com]

- 8. 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Depressant - Wikipedia [en.wikipedia.org]

- 11. escales | Virtual tour generated by Panotour [ub.edu]

An In-Depth Technical Guide to the Initial Investigations of 2-Amino-2-(4-chlorophenyl)ethanol's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the foundational investigations into the therapeutic potential of 2-Amino-2-(4-chlorophenyl)ethanol. Particular focus is given to the (S)-enantiomer, a compound more commonly known as Levosulpiride. This document synthesizes critical information regarding its chemical properties, mechanism of action, preclinical and clinical findings, and established methodologies for its synthesis and analysis. The guide is intended to serve as a vital resource for researchers and drug development professionals interested in the further exploration of this compound and its derivatives for therapeutic applications.

Introduction: Unveiling the Therapeutic Promise of a Chiral Amino Alcohol

This compound is a chiral amino alcohol that has garnered significant interest within the pharmaceutical research and development landscape. Its structural characteristics, particularly the presence of a chiral center, give rise to distinct pharmacological properties for its enantiomers. The levorotatory (S)-enantiomer, (S)-2-Amino-2-(4-chlorophenyl)ethanol, is an active pharmaceutical ingredient known as Levosulpiride. This compound has established therapeutic roles as a gastrointestinal prokinetic agent and an atypical antipsychotic. This guide will delve into the scientific underpinnings of its therapeutic potential, exploring its journey from a chemical entity to a molecule of clinical significance.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | ChemBK |

| Molecular Weight | 171.62 g/mol | PubChem |

| Appearance | White crystalline powder | ChemBK |

| Melting Point | Approx. 149-151 °C | ChemBK |

| Solubility | Readily soluble in water, less soluble in organic solvents | ChemBK |

| Chirality | Exists as (S) and (R) enantiomers | ChemBK |

Table 1: Physicochemical Properties of (S)-2-Amino-2-(4-chlorophenyl)ethanol (Levosulpiride).

The structural backbone of this compound features a phenyl ring substituted with a chlorine atom, and an ethanolamine side chain. The stereochemistry at the C2 position is the critical determinant of its biological activity.

Mechanism of Action: A Tale of Two Receptors

The therapeutic effects of (S)-2-Amino-2-(4-chlorophenyl)ethanol (Levosulpiride) are primarily attributed to its antagonist activity at dopamine D2 receptors. These receptors are integral to various physiological and psychological processes, including mood, cognition, and motor function. By blocking these receptors, Levosulpiride modulates dopaminergic pathways that are often implicated in psychiatric and gastrointestinal disorders.

A Technical Guide to the Safe Handling of 2-Amino-2-(4-chlorophenyl)ethanol for Research and Development Professionals

Section 1: Introduction & Compound Profile

2-Amino-2-(4-chlorophenyl)ethanol is a chemical intermediate with significant utility in pharmaceutical research and development.[1] Its structure serves as a valuable building block in the synthesis of therapeutic agents, particularly those targeting neurological disorders.[1] Given its biological activity and role in drug discovery, laboratory-scale handling of this compound is common.[1] This guide provides a comprehensive overview of its hazard profile and outlines field-proven protocols for its safe handling, storage, and emergency management, ensuring the protection of researchers and the integrity of experimental work. The causality behind each recommendation is explained to empower scientists with a deep, actionable understanding of the necessary safety measures.

This compound is intended for research and development use only and is not for medicinal, household, or other uses.[2]

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | [2][3] |

| CAS Number | 179811-64-4; 124043-86-3 | [2][3][4] |

| Molecular Formula | C8H10ClNO | [2][4][5] |

| Molecular Weight | 171.62 g/mol | [4][5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Readily soluble in water |[6] |

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[4] The signal word associated with this chemical is "Warning" .[3][4][7]

Table 2: GHS Hazard Classification

| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Accidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Proper gloves and lab coats are mandatory to prevent exposure. |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | The powder is particularly hazardous to the eyes and can cause significant, painful irritation. Approved safety glasses or goggles are essential at all times. |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and handling of the solid must be done in a ventilated enclosure. |

Source: AA Blocks Safety Data Sheet, MedchemExpress Safety Data Sheet, AiFChem Safety Data[3][4][7]

The GHS pictograms required for the label are:

-

Exclamation Mark: For acute toxicity, skin and eye irritation, and respiratory tract irritation.[3][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at their source. Engineering controls are the primary defense, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation from airborne dust necessitates that all handling of solid this compound be performed within a properly functioning and certified engineering control system.

-

Chemical Fume Hood: The most common and effective control. It provides adequate exhaust ventilation to capture dust at the source, preventing it from entering the researcher's breathing zone.[4]

-

Ventilated Balance Enclosure: For weighing operations, a dedicated ventilated enclosure provides containment and prevents contamination of the wider lab space.

Personal Protective Equipment (PPE): A Self-Validating System

The use of appropriate PPE is non-negotiable. The selection is directly dictated by the hazards identified in Section 2.

-

Eye and Face Protection: Use chemical safety glasses with side shields approved under government standards such as NIOSH (US) or EN 166 (EU).[4] A face shield should be worn in addition to glasses when there is a significant risk of splashing or dust generation.[4]

-

Skin Protection:

-

Gloves: Wear protective gloves (e.g., nitrile) that are compatible with the chemical. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

-

Lab Coat/Protective Clothing: A buttoned lab coat must be worn to protect skin and personal clothing.[4][7] For larger-scale operations, impervious clothing may be necessary.[7]

-

-

Respiratory Protection: When engineering controls are not sufficient or during emergency procedures, a suitable respirator may be required.[7] All respiratory protection programs must comply with OSHA 29 CFR 1910.134.

Mandatory Visualization: PPE Donning and Doffing Workflow

Contamination often occurs during the removal of PPE. This workflow illustrates the correct sequence to minimize exposure risk.

Caption: Fig 1: Correct sequence for donning and doffing PPE.

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized procedures minimizes the risk of exposure and accidental release.

Handling Protocol

-

Preparation: Confirm the chemical fume hood or ventilated enclosure is operational. Clear the workspace of all unnecessary items. Assemble all required equipment.

-

PPE: Don the appropriate PPE as detailed in Section 3 and the workflow diagram.

-

Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the ventilated enclosure to contain dust.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the powder from a height.

-

Post-Handling: Tightly reseal the source container immediately after use.

-

Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated weigh papers and gloves in the appropriate solid chemical waste container.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing unauthorized access or accidental release.

-

Container: Keep the compound in its original, tightly closed container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]

-

Security: The container should be stored in a locked cabinet or area to restrict access.[7]

Section 5: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with the location of safety equipment, including safety showers, eyewash stations, and spill kits.

Mandatory Visualization: Emergency Spill Response Decision Tree

This diagram provides a logical workflow for responding to a spill of this compound.

Caption: Fig 2: Decision tree for emergency spill response.

Spill Response Protocol (Minor Spills)

This protocol is for small spills that can be safely managed by trained laboratory personnel.

-

Alert: Alert personnel in the immediate vicinity.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the fume hood or local exhaust is running.

-

PPE: Wear the appropriate PPE, including respiratory protection if necessary.

-

Contain: Carefully cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9] Do not use combustible materials.

-

Collect: Sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4] Avoid creating dust during this process.[4]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Seal the waste container and dispose of it according to institutional and local regulations.

Environmental Precaution: Do not allow the spilled product or cleanup materials to enter drains or water courses.[4][7]

First Aid Measures

In the event of exposure, provide immediate first aid and seek medical attention. Always provide the Safety Data Sheet to the attending physician.[4]

-

If Inhaled: Move the person to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[4][7] Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin thoroughly with soap and plenty of water.[2][4] If skin irritation occurs or persists, consult a physician.[2]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and consult a physician immediately.[2][4]

-

If Swallowed: Rinse the mouth with water.[2][4] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2][4] Call a physician or Poison Control Center immediately.[2]

Section 6: Fire and Explosion Hazard Data

While not highly flammable, this compound will burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4] The "ethanol" in the chemical name indicates it is an alcohol; therefore, standard firefighting foams may be ineffective as they can break down.[10] Alcohol-resistant (AR) foams are designed to form a protective membrane and are the recommended choice.[10]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

-

Advice for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[2][4][7] Use water spray to keep fire-exposed containers cool.[9]

Section 7: Toxicological Profile Summary

The toxicological data underscores the need for the handling precautions outlined in this guide.

-

Acute Effects: The primary acute hazards are from ingestion (harmful), skin contact (irritation), eye contact (serious irritation), and inhalation (respiratory tract irritation).[2][4]

-

Carcinogenicity: There is no evidence to suggest this compound is a carcinogen. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

-

Other Toxicological Data: Information regarding germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity from repeated exposure is limited or unavailable.[4][7] This lack of data reinforces the principle of minimizing exposure to as low as reasonably achievable.

Section 8: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Procedure: Collect waste material in suitable, closed, and properly labeled containers.[4]

-

Regulations: Arrange for disposal with a licensed professional waste disposal service. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of via sanitary sewer.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 179811-64-4 | this compound - AiFChem [aifchem.com]

- 4. aablocks.com [aablocks.com]

- 5. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nj.gov [nj.gov]

- 10. ethanolresponse.com [ethanolresponse.com]

An In-depth Technical Guide on 2-Amino-2-(4-chlorophenyl)ethanol: Purity and Available Forms

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-(4-chlorophenyl)ethanol is a pivotal chiral building block in modern pharmaceutical synthesis. Its structural attributes, particularly the presence of a chlorine atom on the phenyl ring and a stereocenter, make it a valuable precursor for a range of active pharmaceutical ingredients (APIs). The successful integration of this intermediate into a synthetic workflow is contingent upon a comprehensive understanding of its purity, available forms, and the analytical methodologies required for its rigorous characterization. This guide provides a detailed exploration of these critical aspects, offering field-proven insights and protocols to ensure the quality and consistency of this crucial starting material.

Introduction: The Significance of this compound in Drug Development

The precise three-dimensional arrangement of atoms in a drug molecule is fundamental to its pharmacological activity. Chiral intermediates like this compound are instrumental in constructing molecules with the desired stereochemistry, thereby enhancing therapeutic efficacy and minimizing off-target effects. This amino alcohol serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders.[1] The 4-chloro substitution on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, making this a sought-after structural motif.

Commercially Available Forms and Critical Quality Attributes

Procurement of this compound necessitates a careful evaluation of its available forms to align with the specific requirements of a synthetic route. The compound is typically available in the following forms:

-

Racemic Mixture: A 1:1 mixture of the (R) and (S) enantiomers. This is often the most economical starting point, with subsequent resolution steps employed to isolate the desired enantiomer.

-

Enantiomerically Pure Forms:

-

(R)-2-Amino-2-(4-chlorophenyl)ethanol: Often the biologically active precursor.

-

(S)-2-Amino-2-(4-chlorophenyl)ethanol: May be used in the synthesis of alternative APIs or as a reference standard.[2]

-

-

Salt Forms: The hydrochloride (HCl) salt is commonly available.[1][3][4] Salts often exhibit improved stability, crystallinity, and handling characteristics compared to the free base. The hydrochloride salt's solubility in water is also advantageous for its use in biological assays and formulations.[1]

The quality of any form is defined by a set of critical parameters, which should be clearly outlined in the supplier's Certificate of Analysis (CoA).

Table 1: Key Quality Specifications for this compound

| Parameter | Typical Specification | Rationale and Importance |

| Appearance | White to off-white powder/crystalline solid | A deviation from the expected appearance can indicate the presence of impurities or degradation. |

| Purity (by HPLC) | ≥95-99%[1][5] | Ensures the material is free from significant levels of process-related impurities or by-products. |

| Enantiomeric Purity (for chiral forms) | ≥98% ee | Critical for ensuring the stereochemical integrity of the final API and avoiding unwanted isomeric side effects. |

| Identity (by ¹H NMR, IR, MS) | Conforms to structure | Confirms the chemical structure and the absence of major structural isomers. |

| Water Content (by Karl Fischer) | Typically ≤0.5% | Water can act as a catalyst for degradation or interfere with subsequent chemical transformations. |

| Residual Solvents (by GC) | Within ICH limits | Solvents used in the final purification steps must be controlled to levels that are safe for human health. |

| Heavy Metals | ≤20 ppm | A standard safety requirement for pharmaceutical intermediates. |

Methodologies for Purity and Identity Confirmation

A multi-faceted analytical approach is imperative for the comprehensive characterization of this compound.

Chromatographic Techniques: The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary tool for determining the purity and enantiomeric excess of the compound.

-

Reversed-Phase HPLC (RP-HPLC): This is the standard method for quantifying the main component and any related substance impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Chiral HPLC: This technique is indispensable for resolving and quantifying the enantiomers. Specialized chiral stationary phases are used to achieve separation.

Protocol 1: A Foundational RP-HPLC Method for Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Causality Behind the Protocol: The C18 column provides effective separation for the moderately polar this compound from potential non-polar and polar impurities. The acidic mobile phase ensures the amine functionality is protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.

Spectroscopic and Other Analytical Methods

While chromatography is quantitative, spectroscopic methods are essential for structural confirmation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The integration of the proton signals can also provide a semi-quantitative assessment of purity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a critical piece of identifying information. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the hydroxyl (-OH), amine (-NH₂), and the C-Cl bond.

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.

Diagram 1: A Logic-Driven Workflow for Quality Control

Caption: A comprehensive quality control workflow for this compound.

Synthesis, Purification, and Potential Impurities

An awareness of the synthetic and purification routes is crucial for anticipating potential impurities. A common synthetic approach involves the reduction of an α-aminoketone precursor.

Diagram 2: Generalized Synthetic and Purification Pathway

Caption: A simplified overview of the synthesis and purification of this compound.

Purification Strategies

-

Recrystallization: This is the most common and effective method for purifying the final product. The choice of solvent is paramount and requires careful screening to identify a system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.

-

Column Chromatography: While less common for large-scale production, it can be employed to remove impurities with similar polarity to the desired product.

Protocol 2: A Self-Validating Recrystallization Procedure

-

Solvent Selection: Begin with a solvent screen using small quantities of the crude material. Common solvents to evaluate include isopropanol, ethanol, ethyl acetate, and toluene, as well as their mixtures.

-

Dissolution: In a reaction vessel, heat the selected solvent to its boiling point and add the crude this compound portion-wise until it is fully dissolved. Use the minimum amount of hot solvent necessary.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

-